2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-fluorophenyl)acetamide
Overview
Description
2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H18FN3O3S2 and its molecular weight is 455.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Mas-related G protein-coupled receptor X2 (MRGX2) . MRGX2 is a receptor that plays a significant role in various physiological processes, including pain perception and inflammation.
Mode of Action
The compound interacts with its target, MRGX2, by binding to it and inhibiting its activity . This inhibition can lead to a decrease in the physiological processes that MRGX2 is involved in, such as pain perception and inflammation.
Biochemical Pathways
The compound’s interaction with MRGX2 affects the biochemical pathways associated with this receptor. Specifically, it can impact the G protein-coupled receptor signaling pathway , which is involved in transmitting signals from various stimuli outside the cell to the inside .
Result of Action
By inhibiting MRGX2, the compound can potentially reduce pain perception and inflammation . This could result in a decrease in symptoms associated with conditions that involve these physiological processes.
Properties
IUPAC Name |
2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S2/c23-17-10-4-5-11-18(17)24-21(27)15-30-22-25-31(28,29)20-13-7-6-12-19(20)26(22)14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQKDNYMJNLJBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N=C2SCC(=O)NC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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